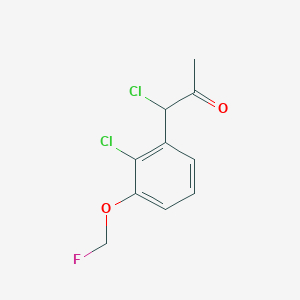
1-Chloro-1-(2-chloro-3-(fluoromethoxy)phenyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-1-(2-chloro-3-(fluoromethoxy)phenyl)propan-2-one is an organic compound with a complex structure, featuring both chloro and fluoromethoxy functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(2-chloro-3-(fluoromethoxy)phenyl)propan-2-one typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-chloro-3-(fluoromethoxy)benzene with propan-2-one in the presence of a chlorinating agent such as thionyl chloride or phosphorus trichloride. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation, crystallization, or chromatography may be employed to isolate the final product.
化学反应分析
Types of Reactions
1-Chloro-1-(2-chloro-3-(fluoromethoxy)phenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the chloro or fluoromethoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
1-Chloro-1-(2-chloro-3-(fluoromethoxy)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving enzyme inhibition or protein binding.
Industry: It can be used in the production of specialty chemicals or materials with specific properties.
作用机制
The mechanism by which 1-Chloro-1-(2-chloro-3-(fluoromethoxy)phenyl)propan-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of chloro and fluoromethoxy groups can influence the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways, leading to various biological effects.
相似化合物的比较
Similar Compounds
1-Chloro-3-phenylpropane: Similar in structure but lacks the fluoromethoxy group.
Chloroacetone: Contains a chloro group but has a simpler structure.
1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether: Contains both chloro and fluorine atoms but differs in overall structure.
Uniqueness
1-Chloro-1-(2-chloro-3-(fluoromethoxy)phenyl)propan-2-one is unique due to the combination of chloro and fluoromethoxy groups, which can impart distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are desired.
属性
分子式 |
C10H9Cl2FO2 |
|---|---|
分子量 |
251.08 g/mol |
IUPAC 名称 |
1-chloro-1-[2-chloro-3-(fluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C10H9Cl2FO2/c1-6(14)9(11)7-3-2-4-8(10(7)12)15-5-13/h2-4,9H,5H2,1H3 |
InChI 键 |
NZTNNQIXAWFDQL-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(C1=C(C(=CC=C1)OCF)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


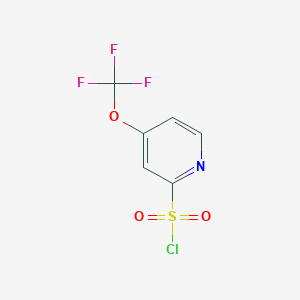
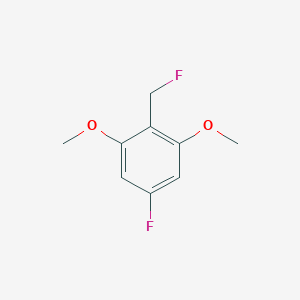
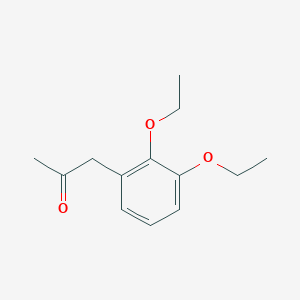
![1,1-dimethylethyl N-[cis-3-(4-cyano-3-methoxyphenoxy)-2,2,4,4-tetramethylcyclobutyl]carbamate](/img/structure/B14062318.png)

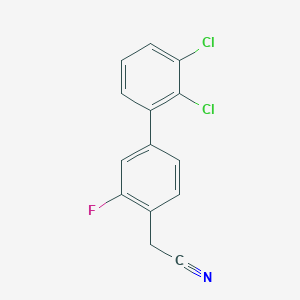
![5-(1-Chloroethyl)-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B14062345.png)
![6,9-Diazadispiro[5.2.5~9~.3~6~]heptadecane-6,9-diium diiodide](/img/structure/B14062347.png)

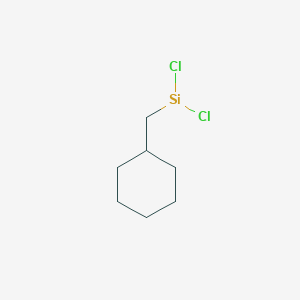

![[2-Chloro-6-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14062387.png)
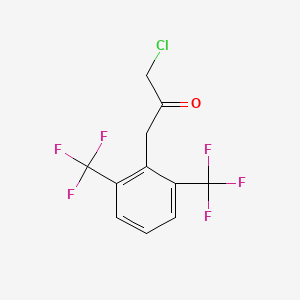
![(4R,4aS,7R,7aR,12bS)-7-((2,5,8,11,14,17,20-heptaoxadocosan-22-yl)oxy)-3-allyl-1,2,3,4,5,6,7,7a-octahydro-4aH-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol oxalate](/img/structure/B14062390.png)
